Fasoracetam was first synthesized in the 1970s by the pharmaceutical company Nippon Shinyaku, originally developed for treating cognitive disorders. It belongs to the class of compounds known as racetams, which are characterized by their pyrrolidine structure. This compound has garnered interest due to its unique mechanism of action compared to other racetams, such as piracetam and aniracetam, which primarily enhance cholinergic activity.
The synthesis of fasoracetam typically involves several key steps starting from D-pyroglutamic acid. The process can be summarized as follows:
Research indicates that various solvent systems can influence the yield and purity of fasoracetam, with methods such as liquid-assisted grinding showing promise in optimizing solid-state forms for better bioavailability .
Fasoracetam's molecular structure consists of a pyrrolidine ring fused with a phenyl group and a carbonyl moiety, which contributes to its pharmacological properties. The chemical formula is C_12H_14N_2O_2, and its molecular weight is approximately 218.25 g/mol.
The compound exhibits stereoisomerism due to the presence of chiral centers within its structure. Specifically, it has been studied in both R- and S- configurations, with R-fasoracetam being more prevalent in pharmacological studies .
Fasoracetam can undergo various chemical reactions typical of amides and pyrrolidines. Key reactions include:
These reactions are crucial for modifying fasoracetam to enhance its efficacy or alter its pharmacokinetics for specific therapeutic applications .
Fasoracetam's mechanism of action is primarily attributed to its ability to enhance the activity of neurotransmitters associated with cognitive function. It has been shown to:
Clinical studies suggest that these mechanisms may help improve cognitive deficits associated with conditions like Alzheimer's disease and attention deficit hyperactivity disorder .
Fasoracetam typically appears as a white crystalline powder with a melting point ranging from 120°C to 130°C. Its solubility profile indicates moderate solubility in water and high solubility in organic solvents such as ethanol and dimethyl sulfoxide.
The compound is stable under normal conditions but sensitive to strong acids or bases which can lead to degradation. Its stability can be enhanced through formulation adjustments that optimize solid-state characteristics .
Fasoracetam has been investigated for several potential applications:
Fasoracetam (developmental code NS-105) emerged from Japanese pharmaceutical innovation in the late 1980s, synthesized by Nippon Shinyaku as part of the racetam class of compounds. Structurally characterized as a pyroglutamic acid derivative with the chemical formula C₁₀H₁₆N₂O₂, it was initially developed to address cognitive deficits in vascular dementia through modulation of neurotransmitter systems [1] [5]. The compound progressed to Phase III clinical trials based on preclinical data suggesting potential cognitive benefits. However, these trials demonstrated insufficient efficacy in improving dementia-related cognitive impairment, leading to the discontinuation of development for this indication by the 1990s [1] [3]. Key pharmacological attributes identified during this period included:
Table 1: Fasoracetam's Initial Development Profile
Parameter | Details |
---|---|
Original Developer | Nippon Shinyaku (Japan) |
Primary Indication (1980s) | Vascular Dementia |
Clinical Stage Achieved | Phase III Trials |
Outcome | Discontinued due to lack of efficacy |
Key Mechanism | Metabotropic glutamate receptor modulation |
The repurposing of fasoracetam began in the 2010s following genetic research implicating metabotropic glutamate receptor (mGluR) networks in neurodevelopmental disorders. Landmark genomic studies revealed that approximately 10% of ADHD cases harbored mutations in genes governing mGluR signaling pathways—particularly within a core set of 79 genes strongly linked to glutamatergic neurotransmission [1] [3]. Fasoracetam’s mechanism as a pan-mGluR modulator (affecting mGluR Groups I, II, and III) positioned it as a rational therapeutic candidate for this ADHD subgroup [1] [8].
In 2018, an open-label clinical trial (NCT02286817) led by researchers from the Children’s Hospital of Philadelphia evaluated fasoracetam (branded as NFC-1) in 30 adolescents (ages 12–17) with ADHD and confirmed mGluR network mutations. The study employed a single-blind placebo-controlled design with dose escalation from 50 mg to 400 mg twice daily over 5 weeks. Key outcomes included:
This trial provided proof-of-concept for targeted therapy in genetically stratified ADHD, though broader trials in unselected ADHD populations remained negative [1] [12].
Table 2: Key Efficacy Outcomes in mGluR+ ADHD Trial (2018)
Assessment Tool | Baseline (Mean) | Endpoint (Mean) | Change | Statistical Significance |
---|---|---|---|---|
CGI-Severity (CGI-S) | 4.83 | 3.86 | -20.1% | p < 0.001 |
CGI-Improvement (CGI-I) | 3.79 | 2.33 | -38.5% | p < 0.001 |
Vanderbilt Score | 29.1 | 22.5 | -22.7% | p < 0.001 (Tier 1 subgroup) |
The translational pathway for fasoracetam’s ADHD application was driven by synergistic collaborations between academia and biotechnology. Dr. Hakon Hakonarson (Director, Center for Applied Genomics at Children’s Hospital of Philadelphia) founded neuroFix Therapeutics to license fasoracetam from Nippon Shinyaku and leverage genomic databases linking mGluR mutations to ADHD [1] [7]. NeuroFix acquired all existing clinical data and initiated the GREAT trial (Genomic Research in ADHD and mGluR Therapy), a Phase 1b study demonstrating preliminary efficacy signals in 2015 [7].
In September 2015, neuroFix was acquired by Medgenics, Inc. (later renamed Aevi Genomic Medicine) for $2 million upfront, with milestone-based contingencies. This acquisition aimed to:
By 2018, Aevi discontinued fasoracetam development for ADHD and depression but retained development for DiGeorge syndrome through a partnership with Nobias Therapeutics. As of 2023, Nobias advanced fasoracetam (NB-001) into Phase II trials for this indication, while Avalo Therapeutics explored co-crystallized formulations (AEVI-004) for epilepsy and autism [1] [5] [6].
Table 3: Evolution of Corporate Development Partnerships
Entity | Role | Key Indications Targeted | Development Status (2023/24) |
---|---|---|---|
Nippon Shinyaku | Originator (1980s–1990s) | Vascular Dementia | Discontinued (Phase III failure) |
neuroFix Therapeutics | Repurposing for ADHD (2013–2015) | mGluR+ ADHD | Acquired by Medgenics |
Aevi Genomic Medicine | Phase II/III trials (2015–2018) | ADHD, Autism, Depression | Discontinued for most indications |
Nobias Therapeutics | Current developer (as NB-001) | DiGeorge Syndrome | Phase II trials ongoing |
Avalo Therapeutics | Cocrystal formulations (AEVI-004) | Epilepsy, Autism | Preclinical/early clinical evaluation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7